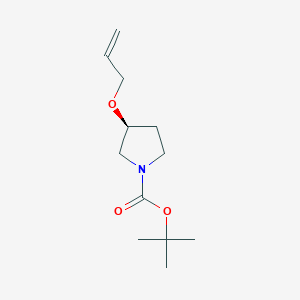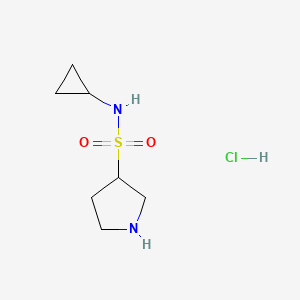
N-cyclopropylpyrrolidine-3-sulfonamide hydrochloride
Übersicht
Beschreibung
“N-cyclopropylpyrrolidine-3-sulfonamide hydrochloride” is a chemical compound also known as CPSS or NUCC-390. It belongs to the family of sulfonamide compounds, which are widely used in medicinal chemistry for their pharmacological properties .
Synthesis Analysis
The synthesis of sulfonamide compounds like “N-cyclopropylpyrrolidine-3-sulfonamide hydrochloride” involves various chemical reactions . The review on sulfonamides’ synthesis and their applications in medicinal chemistry provides a detailed overview of the synthetic strategies used .Molecular Structure Analysis
The molecular structure of “N-cyclopropylpyrrolidine-3-sulfonamide hydrochloride” can be represented by the formula C7H15ClN2O2S . The compound’s molecular weight is 226.72 .Wissenschaftliche Forschungsanwendungen
Sulfonamides in Therapeutic Applications
Antitumor and Antiglaucoma Agents
Sulfonamides have been recognized for their significant antitumor activity, with research highlighting the development of novel sulfonamides that show promise as selective antiglaucoma drugs and antitumor agents. Their mechanism involves targeting carbonic anhydrase isoforms that are associated with tumor growth and intraocular pressure regulation (Carta, Scozzafava, & Supuran, 2012); (Gulcin & Taslimi, 2018).
Antibacterial Properties
Sulfonamides were among the first antimicrobial agents used in medicine. Their role has expanded to address a range of bacterial infections, showcasing the versatility and importance of sulfonamide-based drugs in combating microbial resistance (Baran, Adamek, Ziemiańska, & Sobczak, 2011).
Environmental Impacts and Applications
Presence in the Environment
The widespread use of sulfonamides in agriculture and veterinary medicine has led to their presence in the environment, with potential impacts on microbial populations and human health. Efforts to understand and mitigate these impacts are critical for maintaining ecological balance and reducing the risk of antibiotic resistance (Mathews & Reinhold, 2013).
Pharmaceutical and Medicinal Significance
The versatility of sulfur-containing motifs, including sulfonamides, in drug development is highlighted by their incorporation into a wide range of therapeutic agents. This underscores their significance in medicinal chemistry and the potential for developing new drugs with enhanced efficacy and reduced toxicity (Zhao, Rakesh, Ravidar, Fang, & Qin, 2018).
Eigenschaften
IUPAC Name |
N-cyclopropylpyrrolidine-3-sulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2S.ClH/c10-12(11,9-6-1-2-6)7-3-4-8-5-7;/h6-9H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIMNLXWIBSENL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropylpyrrolidine-3-sulfonamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



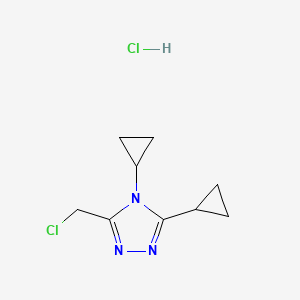

![4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]quinoline](/img/structure/B1378778.png)
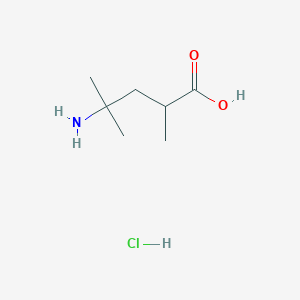
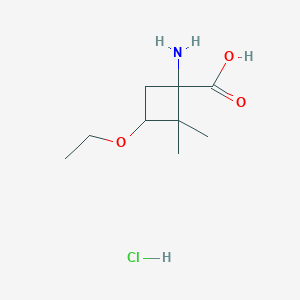
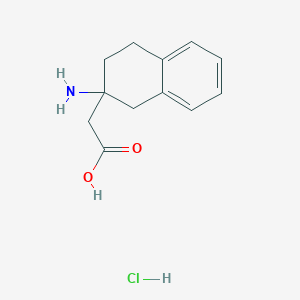
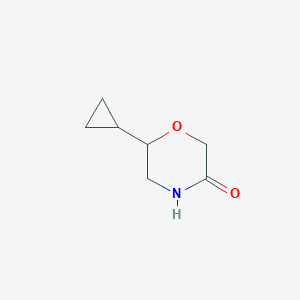


![3-ethyl-1-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]urea](/img/structure/B1378787.png)
![Tert-butyl 3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate](/img/structure/B1378788.png)
![2-Amino-2-{5-oxaspiro[3.5]nonan-8-yl}acetic acid hydrochloride](/img/structure/B1378791.png)

